REACTION_SMILES
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[CH3:19][C:20]([O:21][C:22](=[O:23])[CH3:24])=[O:25].[CH3:1][O:2][c:3]1[cH:4][cH:5][cH:6][c:7]2[c:12]1[C:11](=[O:13])[CH2:10][CH2:9][CH2:8]2.[CH3:26][C:27](=[O:28])[OH:29].[OH2:18].[OH:14][N+:15]([O-:16])=[O:17]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([N+:15](=[O:14])[O-:16])[c:7]2[c:12]1[C:11](=[O:13])[CH2:10][CH2:9][CH2:8]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc2c1C(=O)CCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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COc1ccc([N+](=O)[O-])c2c1C(=O)CCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |